molecular formula C11H12O3 B2894561 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 5060-95-7

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B2894561
CAS No.: 5060-95-7
M. Wt: 192.214
InChI Key: GHHSTVPLXLITDV-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C11H12O3. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group and a carboxylic acid group on a tetrahydronaphthalene backbone.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the catalytic hydrogenation of naphthalene derivatives. One common method is the hydrogenation of 2-naphthol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures . Another approach involves the cyclization of appropriate precursors using acid catalysts like sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-keto-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, while reduction of the carboxylic acid group can produce 2-hydroxy-1,2,3,4-tetrahydronaphthalene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on a tetrahydronaphthalene backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds .

Properties

IUPAC Name

2-hydroxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)11(14)6-5-8-3-1-2-4-9(8)7-11/h1-4,14H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHSTVPLXLITDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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